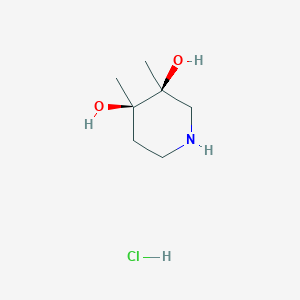
1-(4,4-Difluoropiperidin-1-yl)-2-(4-fluorophenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4,4-Difluoropiperidin-1-yl)-2-(4-fluorophenyl)ethanone, also known as 4'-fluoro-pyrrolidinooctafluorobenzene ketone, is a chemical compound that belongs to the class of synthetic cathinones. It is a psychoactive substance that has been found to have stimulant and entactogenic effects. The compound has been of interest to the scientific community due to its potential applications in research.
作用机制
The exact mechanism of action of 1-(4,4-Difluoropiperidin-1-yl)-2-(4-fluorophenyl)ethanone is not fully understood. However, it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the stimulant and entactogenic effects of the compound.
Biochemical and Physiological Effects:
The use of this compound has been found to have various biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. The compound has also been found to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to feelings of euphoria and increased energy.
实验室实验的优点和局限性
The use of 1-(4,4-Difluoropiperidin-1-yl)-2-(4-fluorophenyl)ethanone in lab experiments has several advantages. It is a stable compound that can be easily synthesized and purified. The compound has also been found to have a high affinity for the dopamine, norepinephrine, and serotonin transporters, making it a useful tool for studying the mechanisms of action of psychoactive substances.
However, there are also limitations to the use of the compound in lab experiments. The stimulant and entactogenic effects of the compound can make it difficult to control for the effects of the substance on the behavior of experimental subjects. Additionally, the potential for abuse and addiction associated with the compound may limit its use in certain research settings.
未来方向
There are several future directions for research involving 1-(4,4-Difluoropiperidin-1-yl)-2-(4-fluorophenyl)ethanone. One potential area of study is the development of new treatments for mental health disorders, such as depression and anxiety. The compound may also be useful in the development of new psychoactive substances with therapeutic potential.
Another area of future research is the study of the long-term effects of the compound on the brain and behavior. It is important to understand the potential risks associated with the use of the compound, particularly in the context of recreational use.
Conclusion:
This compound is a synthetic cathinone with potential applications in scientific research. The compound has been studied for its potential as a treatment for mental health disorders and as a tool in neuroscience research. While the compound has several advantages for use in lab experiments, there are also limitations to its use. Future research will continue to explore the potential applications and risks associated with the use of the compound.
合成方法
The synthesis of 1-(4,4-Difluoropiperidin-1-yl)-2-(4-fluorophenyl)ethanone involves the reaction of 4-fluoroacetophenone with 4,4-difluoropiperidine in the presence of a strong base, such as potassium carbonate. The reaction is carried out in an organic solvent, such as dimethylformamide, at elevated temperatures. The product is obtained after purification through recrystallization.
科学研究应用
1-(4,4-Difluoropiperidin-1-yl)-2-(4-fluorophenyl)ethanone has been used in scientific research for various purposes. It has been studied for its potential as a treatment for depression, anxiety, and other mental health disorders. The compound has also been used as a tool in neuroscience research to study the mechanisms of action of psychoactive substances.
属性
IUPAC Name |
1-(4,4-difluoropiperidin-1-yl)-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO/c14-11-3-1-10(2-4-11)9-12(18)17-7-5-13(15,16)6-8-17/h1-4H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBHAGGIPLIROD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)CC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]-6-nitrobenzoic acid](/img/structure/B2357623.png)
![2-(2-chlorophenyl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2357624.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-chlorobenzenesulfonamide](/img/structure/B2357625.png)
![2-chloro-N-[3-(propylthio)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B2357626.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide](/img/structure/B2357630.png)



![N-(5-chloro-2-methoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2357638.png)




![1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2357645.png)